molecular formula C7H16N2O B1365328 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol CAS No. 39849-47-3

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Cat. No.: B1365328
CAS No.: 39849-47-3
M. Wt: 144.21 g/mol
InChI Key: DEORKGOOAYZFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.22 g/mol . It is a versatile compound used in various fields of scientific research and industry. The compound is characterized by the presence of an amino group, a pyrrolidine ring, and a hydroxyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-propanol with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol can be compared with similar compounds such as:

The presence of the hydroxyl group in this compound makes it unique and versatile in various chemical reactions and applications.

Properties

IUPAC Name

1-amino-3-pyrrolidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-5-7(10)6-9-3-1-2-4-9/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEORKGOOAYZFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479217
Record name 1-amino-3-(pyrrolidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39849-47-3
Record name 1-amino-3-(pyrrolidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-3-(pyrrolidin-1-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.